molecular formula C15H13N3O B346060 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one CAS No. 174680-31-0

3-Amino-2-(m-tolyl)quinazolin-4(3H)-one

Cat. No.: B346060
CAS No.: 174680-31-0
M. Wt: 251.28g/mol
InChI Key: AKZDOSGIGQBKQF-UHFFFAOYSA-N
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Description

3-Amino-2-(m-tolyl)quinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with an amino group at the 3-position and a methyl-substituted phenyl group (M-tolyl) at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-M-tolyl-4H-3,1-benzoxazin-4-one, which is obtained by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Amination: The 2-M-tolyl-4H-3,1-benzoxazin-4-one is then subjected to amination using ammonia or primary amines under controlled conditions to introduce the amino group at the 3-position.

    Cyclization: The intermediate product undergoes cyclization to form the quinazolinone core structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(m-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Quinazolinone derivatives, including 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoquinazolin-4(3H)-one: Lacks the M-tolyl group, which may affect its biological activity and chemical properties.

    2-Phenylquinazolin-4(3H)-one: Contains a phenyl group instead of the M-tolyl group, leading to different steric and electronic effects.

    4(3H)-Quinazolinone: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.

Uniqueness

3-Amino-2-(m-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the M-tolyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

174680-31-0

Molecular Formula

C15H13N3O

Molecular Weight

251.28g/mol

IUPAC Name

3-amino-2-(3-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14-17-13-8-3-2-7-12(13)15(19)18(14)16/h2-9H,16H2,1H3

InChI Key

AKZDOSGIGQBKQF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N

solubility

32.3 [ug/mL]

Origin of Product

United States

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